molecular formula C40H50N4O8S B7790734 (R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid CAS No. 62409-09-0

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

Cat. No.: B7790734
CAS No.: 62409-09-0
M. Wt: 746.9 g/mol
InChI Key: RONWGALEIBILOG-UUOAGMDUSA-N
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Description

Chemical Reactions Analysis

Pharmakon1600-01500524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Pharmakon1600-01500524 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactionsIn the industry, it may be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Pharmakon1600-01500524 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Pharmakon1600-01500524 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and functional groups.

Properties

CAS No.

62409-09-0

Molecular Formula

C40H50N4O8S

Molecular Weight

746.9 g/mol

IUPAC Name

(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-1-ium-4-yl)methanol;sulfate

InChI

InChI=1S/2C20H24N2O2.H2O4S/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t2*13?,14?,19?,20-;/m11./s1

InChI Key

RONWGALEIBILOG-UUOAGMDUSA-N

Isomeric SMILES

COC1=CC2=C(C=C[NH+]=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=C[NH+]=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O.[O-]S(=O)(=O)[O-]

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=C[NH+]=C2C=C1)C(C3CC4CCN3CC4C=C)O.[O-]S(=O)(=O)[O-]

physical_description

Dull solid that turns brownish on exposure to light;  [Merck Index] Powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 2
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 3
Reactant of Route 3
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 4
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 5
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Reactant of Route 6
(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid

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